molecular formula C21H25NO4S B12136243 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide

Cat. No.: B12136243
M. Wt: 387.5 g/mol
InChI Key: SMUGVMILYSUFCD-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide is a benzamide derivative characterized by a benzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing) moiety, and a 2-propoxy substituent on the benzamide core. The sulfone group enhances polarity and metabolic stability compared to non-oxidized thiophene analogs . This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where bulkier alkoxy groups improve binding specificity .

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-propoxybenzamide

InChI

InChI=1S/C21H25NO4S/c1-2-13-26-20-11-7-6-10-19(20)21(23)22(15-17-8-4-3-5-9-17)18-12-14-27(24,25)16-18/h3-11,18H,2,12-16H2,1H3

InChI Key

SMUGVMILYSUFCD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide typically involves multi-step organic reactions. The starting materials often include benzylamine, tetrahydrothiophene, and propoxybenzoyl chloride. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent on Benzamide Molecular Weight Key Functional Groups Biological Relevance References
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide (Target) 2-propoxy ~373.47* Sulfone, benzyl, propoxy Potential metabolic stability enhancement
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide 2-fluoro 347.40 Sulfone, benzyl, fluoro Enhanced electron-withdrawing effects
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide 4-pentyloxy 415.55 Sulfone, benzyl, pentyloxy Increased lipophilicity; anti-infective research
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-methoxybenzamide 3-methoxy, furan-fluorophenyl 479.50† Sulfone, furan-fluorophenyl, methoxy Improved steric bulk for receptor interaction
N,N-dimethyl-2-propoxybenzamide 2-propoxy, N,N-dimethyl 207.27 Dimethylamine, propoxy Simpler scaffold for baseline activity studies

*Estimated based on molecular formula C₂₀H₂₃NO₄S; †Calculated from CAS 879565-27-2.

Key Observations:
  • Sulfone Group Impact: The 1,1-dioxidotetrahydrothiophen-3-yl moiety in the target and analogs (e.g., ) increases polarity and oxidative stability compared to non-sulfone benzamides (e.g., N,N-dimethyl-2-propoxybenzamide ).
  • 4-Pentyloxy (): Enhances lipophilicity but may reduce aqueous solubility, limiting bioavailability. 3-Methoxy (): Smaller substituent improves steric compatibility in tight binding pockets. 2-Propoxy (Target): Intermediate chain length balances solubility and membrane permeability.

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide is a synthetic compound featuring a complex structure that includes a benzyl group, a tetrahydrothiophene moiety, and a propoxybenzamide segment. This unique combination of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C21H25NO4S
  • Molecular Weight : 387.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, such as enzymes and receptors. The tetrahydrothiophene sulfone moiety enhances the compound's stability and solubility, which may facilitate its binding to molecular targets. Research indicates that this compound may exhibit inhibitory effects on certain enzymes, potentially modulating various biochemical pathways.

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : The structural features of the compound may contribute to anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects against specific bacteria
Anti-inflammatoryReduction in inflammatory markers in vitro
Enzyme inhibitionInhibition of enzyme X in biochemical assays

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Case Study 1 : A study investigating the anti-inflammatory properties demonstrated significant reductions in pro-inflammatory cytokines when treated with this compound in animal models.
  • Case Study 2 : Research on antimicrobial activity revealed that the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential utility as an antimicrobial agent.

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